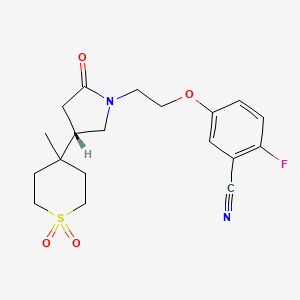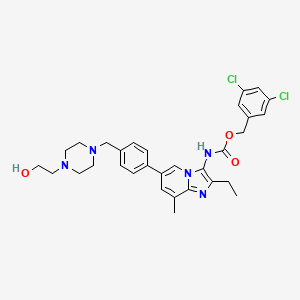
Lp-PLA2-IN-11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lp-PLA2-IN-11 is a compound that inhibits the activity of lipoprotein-associated phospholipase A2. Lipoprotein-associated phospholipase A2 is an enzyme that plays a significant role in the development of atherosclerosis by hydrolyzing oxidized phospholipids in low-density lipoproteins, leading to the formation of pro-inflammatory and pro-atherogenic molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lp-PLA2-IN-11 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary and may involve the use of various reagents and catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques .
化学反応の分析
Types of Reactions
Lp-PLA2-IN-11 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced derivatives .
科学的研究の応用
Lp-PLA2-IN-11 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of lipoprotein-associated phospholipase A2 and its effects on lipid metabolism.
Biology: Investigated for its role in modulating inflammatory responses and oxidative stress.
Medicine: Explored as a potential therapeutic agent for the treatment of atherosclerosis and other cardiovascular diseases.
作用機序
Lp-PLA2-IN-11 exerts its effects by inhibiting the activity of lipoprotein-associated phospholipase A2. This enzyme is involved in the hydrolysis of oxidized phospholipids, leading to the formation of pro-inflammatory molecules. By inhibiting this enzyme, this compound reduces the production of these molecules, thereby mitigating inflammation and atherosclerosis .
類似化合物との比較
Similar Compounds
Darapladib: Another inhibitor of lipoprotein-associated phospholipase A2, used in the treatment of atherosclerosis.
Rilapladib: Similar to darapladib, it inhibits lipoprotein-associated phospholipase A2 and is investigated for its potential in treating cardiovascular diseases
Uniqueness
Its distinct molecular structure and mechanism of action make it a valuable tool for studying the role of lipoprotein-associated phospholipase A2 in different biological processes .
特性
分子式 |
C22H20F4N4O3 |
|---|---|
分子量 |
464.4 g/mol |
IUPAC名 |
(2R)-8-[[3-fluoro-4-[6-(trifluoromethyl)pyridin-3-yl]oxyphenyl]methoxy]-1,2-dimethyl-3,4-dihydro-2H-pyrimido[1,2-c]pyrimidin-6-one |
InChI |
InChI=1S/C22H20F4N4O3/c1-13-7-8-30-20(29(13)2)10-19(28-21(30)31)32-12-14-3-5-17(16(23)9-14)33-15-4-6-18(27-11-15)22(24,25)26/h3-6,9-11,13H,7-8,12H2,1-2H3/t13-/m1/s1 |
InChIキー |
WRAGBQQCIJKJRC-CYBMUJFWSA-N |
異性体SMILES |
C[C@@H]1CCN2C(=CC(=NC2=O)OCC3=CC(=C(C=C3)OC4=CN=C(C=C4)C(F)(F)F)F)N1C |
正規SMILES |
CC1CCN2C(=CC(=NC2=O)OCC3=CC(=C(C=C3)OC4=CN=C(C=C4)C(F)(F)F)F)N1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


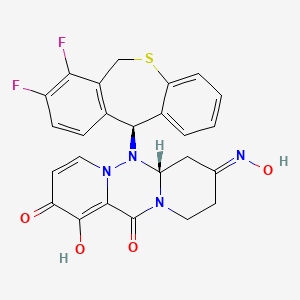
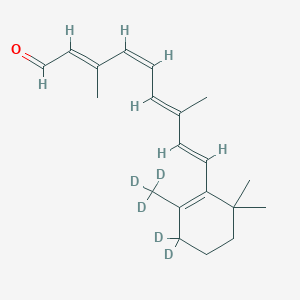

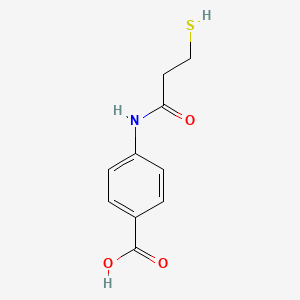

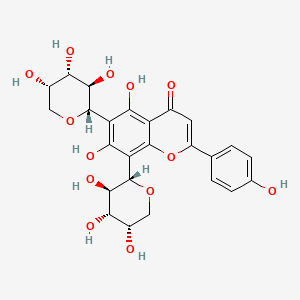
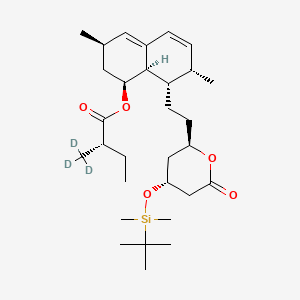
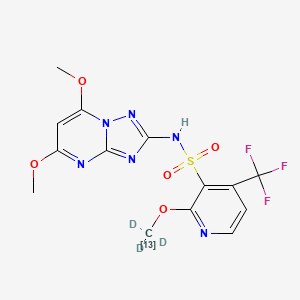
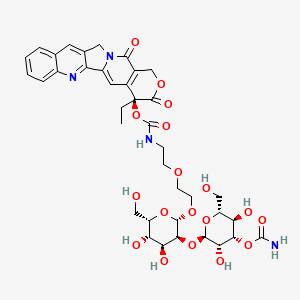
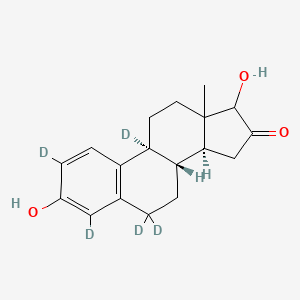
![2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol](/img/structure/B12421312.png)
